molecular formula C24H26N4O7 B10863831 methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10863831
M. Wt: 482.5 g/mol
InChI Key: SCRATVNWQULJAE-AFUMVMLFSA-N
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Description

Methyl 2-(5-Oxo-1-Phenyl-4-{(E)-1-[2-(3,4,5-Trimethoxybenzoyl)hydrazino]ethylidene}-4,5-Dihydro-1H-Pyrazol-3-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring, a phenyl group, and a trimethoxybenzoyl hydrazino moiety, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Oxo-1-Phenyl-4-{(E)-1-[2-(3,4,5-Trimethoxybenzoyl)hydrazino]ethylidene}-4,5-Dihydro-1H-Pyrazol-3-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or a similar reagent.

    Attachment of the Trimethoxybenzoyl Hydrazino Moiety: This is usually done via a coupling reaction with a trimethoxybenzoyl chloride or ester.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the structure.

    Substitution: Various substitution reactions can occur, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, amines, thiols.

Chemistry:

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Material Science: Explored for its potential in creating novel materials with specific properties.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Oxo-1-Phenyl-4-{(E)-1-[2-(3,4,5-Trimethoxybenzoyl)hydrazino]ethylidene}-4,5-Dihydro-1H-Pyrazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may:

    Target Enzymes: Inhibit specific enzymes by binding to their active sites.

    Interact with Receptors: Bind to cellular receptors, modulating signal transduction pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells.

Comparison with Similar Compounds

  • Methyl 2-(5-Oxo-1-Phenyl-4-{(E)-1-[2-(3,4,5-Trimethoxybenzoyl)hydrazino]ethylidene}-4,5-Dihydro-1H-Pyrazol-3-yl)propanoate
  • Ethyl 2-(5-Oxo-1-Phenyl-4-{(E)-1-[2-(3,4,5-Trimethoxybenzoyl)hydrazino]ethylidene}-4,5-Dihydro-1H-Pyrazol-3-yl)acetate

Uniqueness:

  • Structural Features: The presence of the trimethoxybenzoyl hydrazino moiety and the specific ester group distinguishes it from other similar compounds.
  • Biological Activity: Exhibits unique biological activities due to its specific structure, making it a valuable compound for research and development.

This article provides a comprehensive overview of Methyl 2-(5-Oxo-1-Phenyl-4-{(E)-1-[2-(3,4,5-Trimethoxybenzoyl)hydrazino]ethylidene}-4,5-Dihydro-1H-Pyrazol-3-yl)acetate, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H26N4O7

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[4-[(E)-C-methyl-N-[(3,4,5-trimethoxybenzoyl)amino]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H26N4O7/c1-14(25-26-23(30)15-11-18(32-2)22(35-5)19(12-15)33-3)21-17(13-20(29)34-4)27-28(24(21)31)16-9-7-6-8-10-16/h6-12,27H,13H2,1-5H3,(H,26,30)/b25-14+

InChI Key

SCRATVNWQULJAE-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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